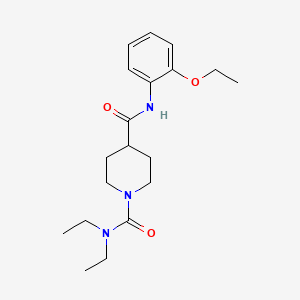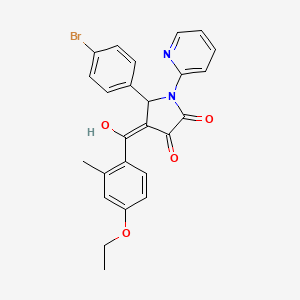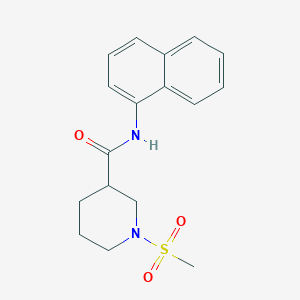![molecular formula C19H20ClNO3 B5326560 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol](/img/structure/B5326560.png)
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol, also known as CMOPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This molecule has gained attention due to its unique chemical structure and promising biological activities, which make it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol involves its ability to interact with specific cellular targets, including enzymes and receptors. Studies have shown that this compound inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis by activating specific signaling pathways. Additionally, this compound has been found to interact with specific receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various animal models. Studies have shown that this compound reduces oxidative stress and inflammation in the brain, leading to improved cognitive function and memory. Additionally, this compound has been found to improve cardiac function by reducing myocardial infarction and improving cardiac output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol in laboratory experiments include its unique chemical structure, which makes it a potential candidate for drug development, and its significant biological activities, which make it a promising therapeutic agent. However, the limitations of using this compound in laboratory experiments include its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol, including the development of new synthetic routes and the evaluation of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound in animal models and humans. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Métodos De Síntesis
The synthesis of 4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the reaction of 4-chlorophenyl isocyanate with morpholine to form an intermediate product. This intermediate is then reacted with 3-oxopropyl phenol in the presence of a catalyst to produce the final product, this compound.
Aplicaciones Científicas De Investigación
4-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}phenol has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular diseases. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-3-(4-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-16-6-4-15(5-7-16)18-13-21(11-12-24-18)19(23)10-3-14-1-8-17(22)9-2-14/h1-2,4-9,18,22H,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJNDSWEVIRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326499.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5326513.png)
![(2-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenoxy)acetic acid](/img/structure/B5326517.png)
![2-[3-(4-fluorophenyl)acryloyl]benzoic acid](/img/structure/B5326522.png)

![7-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5326527.png)
![5-(4-fluorophenyl)-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5326539.png)

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![N-(4-ethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5326564.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326566.png)